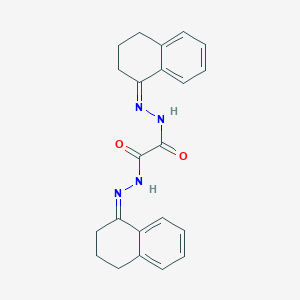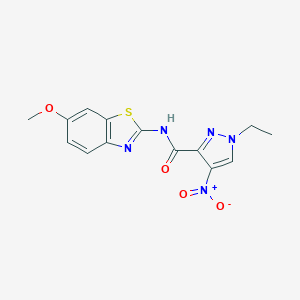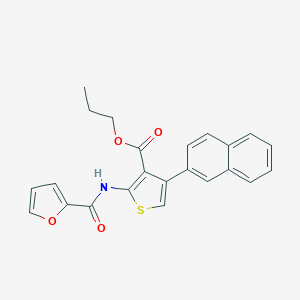![molecular formula C19H20N2O6S B451894 2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451894.png)
2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a nitrobenzoyl group and a methoxyethyl ester. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine derivative of the benzothiophene core.
Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol under acidic conditions to form the methoxyethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) for hydrolysis.
Major Products
Aminobenzoyl Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Applications De Recherche Scientifique
2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrobenzoyl group may play a role in binding to biological targets, while the benzothiophene core could interact with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethyl 2-({2-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with an amide group instead of an ester.
2-Methoxyethyl 2-({2-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
The unique combination of functional groups in 2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate imparts distinct chemical properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds.
Propriétés
Formule moléculaire |
C19H20N2O6S |
|---|---|
Poids moléculaire |
404.4g/mol |
Nom IUPAC |
2-methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c1-26-10-11-27-19(23)16-13-7-3-5-9-15(13)28-18(16)20-17(22)12-6-2-4-8-14(12)21(24)25/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,20,22) |
Clé InChI |
PIHJIJFBPAHIOY-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide](/img/structure/B451814.png)

![Methyl 2-[(3-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451817.png)

![2-(2-methylphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B451820.png)

![1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B451825.png)



![N-{3-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B451831.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B451832.png)
![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B451833.png)

